Tykerb
Vue d'ensemble
Description
Tykerb, also known as lapatinib, is a medication used to treat certain types of breast cancer in adults . It is a dual tyrosine kinase inhibitor that works by blocking both Epidermal Growth Factor Receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). This helps stop or slow the spread of breast cancer cells .
Synthesis Analysis
A greener sequence has been developed for the synthesis of lapatinib, the active ingredient in Tykerb. This sequence is a 5-step, 3-pot process that is done mainly in recyclable water, as opposed to the literature process which is done entirely in various organic solvents .
Molecular Structure Analysis
The molecular structure of lapatinib, the active ingredient in Tykerb, is complex. It is a dual tyrosine kinase inhibitor which interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways .
Chemical Reactions Analysis
Tykerb, as a kinase inhibitor, works by blocking certain proteins that can cause uncontrolled cell growth . It interferes with the growth and spread of cancer cells in the body .
Applications De Recherche Scientifique
-
Metastatic Breast Cancer Treatment
- Application Summary : Tykerb is used to treat HER2-positive metastatic breast cancer in women who’ve already had chemotherapy and trastuzumab (Herceptin). It’s combined with chemotherapy, hormone therapy, or trastuzumab to increase progression-free survival .
- Results : In a study with 444 participants, the overall response rate for patients treated with Lapatinib and chemotherapy was 69%, and the estimated overall survival at 15 months was also 69% .
-
Gastric Cancer Treatment
- Application Summary : Tykerb has been shown to be effective in gastric cancers with HER2 amplification. It’s used in combination with Herceptin to inhibit tumor growth in these cancers .
- Results : In animal models with human HER2-amplified gastric cancers, the tumors shrank down to virtually nothing when treated with both Herceptin and Tykerb .
-
Hormone Therapy for Metastatic Breast Cancer
- Application Summary : Tykerb is used in combination with hormone therapy for the treatment of hormone receptor-positive advanced breast cancer .
- Results : In a study with 295 participants, the overall response rate for patients treated with Lapatinib and fulvestrant was 20%, and the estimated overall survival at 12 months was 77% .
-
Combination Therapy with Trastuzumab
- Application Summary : Tykerb is used in combination with trastuzumab (Herceptin) for the treatment of HER2-positive metastatic breast cancer .
- Results : In a study with 291 participants, the overall response rate for patients treated with Lapatinib and trastuzumab was 10%, and the estimated overall survival at 15 months was 56% .
-
HIV or AIDS Treatment
-
Gastric Cancers with HER2 Amplification
- Application Summary : Tykerb was tested for use in gastric cancers, specifically those with HER2 amplification . It’s used in combination with chemotherapy in these cancers .
- Results : In animal models with human HER2-amplified gastric cancers, the tumors shrank down to virtually nothing when treated with Tykerb . A randomized Phase III clinical trial testing Tykerb with chemotherapy in HER2 amplified gastric cancer patients is currently enrolling patients .
Propriétés
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S.H2O/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRVGTHNYCNCFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H44ClFN4O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tykerb | |
CAS RN |
388082-78-8, 388082-77-7 | |
Record name | Lapatinib Ditosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAPATINIB DITOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G873GX646R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.